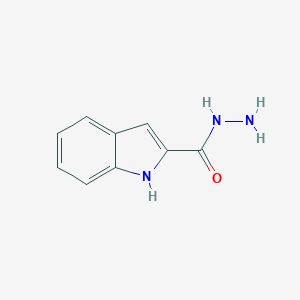

1H-indole-2-carbohydrazide

描述

1H-Indole-2-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant compound in both organic and medicinal chemistry.

准备方法

1H-Indole-2-carbohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of methyl 1H-indole-2-carboxylate with hydrazine hydrate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to reflux . Another method involves the cyclodehydration of methyl 4,6-dimethoxy-1H-indole-2-carboxylate to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .

化学反应分析

1H-Indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds, such as indolopyridazines.

科学研究应用

Synthesis and Structural Modifications

The synthesis of 1H-indole-2-carbohydrazide typically involves the hydrazinolysis of indole derivatives. For instance, the reaction of ethyl indole-2-carboxylate with hydrazine leads to the formation of indole-2-carbohydrazide. Subsequent modifications can yield a variety of substituted derivatives that exhibit enhanced biological activities .

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. A study identified new derivatives that act as potent tubulin inhibitors, inducing G2/M phase arrest in cancer cell lines such as A549 and HuCCA-1. Notably, certain derivatives exhibited IC50 values lower than 0.5 µM, demonstrating greater potency than traditional chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Indole-2-Carbohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 27a | A549 | 0.43 | Tubulin inhibition |

| 27b | HepG2 | 0.34 | Tubulin inhibition |

| 6i | COLO 205 | 0.071 | Microtubule destabilization |

| 6j | MDA-MB-231 | 0.259 | Induces apoptosis |

Anti-Platelet Aggregation

Another significant application is the anti-platelet aggregation activity exhibited by certain indole carbohydrazide derivatives. In a study evaluating their effects on platelet aggregation induced by adenosine diphosphate (ADP) and collagen, some derivatives demonstrated up to 100% inhibition, indicating their potential as therapeutic agents for cardiovascular diseases .

Table 2: Anti-Platelet Aggregation Activity

| Compound | Inhibition (%) | Induced By |

|---|---|---|

| 6g | 100 | AA |

| 6h | 100 | Collagen |

Antioxidant Activity

Indole derivatives have also been assessed for their antioxidant properties. Compounds derived from this compound showed significant radical-scavenging abilities in various assays, including DPPH and FRAP tests. These findings suggest potential applications in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity of Indole Derivatives

| Compound | DPPH IC50 (µM) | FRAP (µmol Fe(II)/g) |

|---|---|---|

| Hydrazone 4 | 10.02 | 12.5 |

| Hydrazone 5 | 0.59 | 15.7 |

Case Studies and Research Findings

Several research studies have detailed the synthesis and evaluation of indole-2-carbohydrazide derivatives:

- Synthesis of N-Substituted Derivatives : A series of novel N-substituted indole carbohydrazides were synthesized and tested for their anti-platelet aggregation activity, revealing several compounds with significant inhibitory effects .

- Antiproliferative Activity : Research on substituted indole carbohydrazides indicated that modifications could enhance their antiproliferative effects against various cancer cell lines, highlighting structure-activity relationships crucial for drug development .

- Molecular Docking Studies : Recent studies utilized molecular docking simulations to understand how these compounds interact with tubulin at the colchicine site, providing insights into their mechanisms as anticancer agents .

作用机制

The mechanism of action of 1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the AKT/mTOR pathway, which is essential for cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative stress .

相似化合物的比较

1H-Indole-2-carbohydrazide can be compared with other indole derivatives such as:

1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.

1H-Indole-2-carboxylic acid: Used as a precursor in the synthesis of pharmaceuticals and agrochemicals.

1H-Indole-2-carbonyl chloride: Utilized in the preparation of indole-based drugs and dyes.

What sets this compound apart is its unique combination of the indole nucleus with a carbohydrazide group, which imparts distinct chemical reactivity and biological activity .

生物活性

1H-Indole-2-carbohydrazide (ICH) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, anti-inflammatory, and anti-platelet aggregation applications. This article provides a detailed overview of the biological activity associated with ICH, highlighting recent research findings, case studies, and synthesized derivatives.

1. Overview of this compound

This compound is a compound characterized by the presence of an indole ring and a hydrazide functional group. The structural features of ICH allow for various modifications, leading to a range of derivatives with enhanced biological properties.

2. Anticancer Activity

A prominent area of research focuses on the anticancer properties of ICH derivatives. Notably, the derivative 12A has been identified as a potent methuosis inducer, selectively targeting cancer cells while sparing normal cells. This compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and others resistant to conventional therapies.

Key Findings:

- 12A induces vacuole formation in cancer cells, linked to ER stress and activation of the MAPK/JNK signaling pathway .

- In vivo studies demonstrated that 12A effectively inhibits tumor growth in xenograft models .

- A quantitative structure-activity relationship (QSAR) analysis revealed that specific substitutions at the indole positions significantly influence biological activity .

3. Anti-Platelet Aggregation Activity

Research has also explored the anti-platelet aggregation effects of ICH derivatives. A series of N-substituted indole carbohydrazide derivatives were synthesized and tested for their ability to inhibit platelet aggregation induced by various agonists.

Results Summary:

| Compound | Platelet Aggregation Inhibition (%) |

|---|---|

| 6g | 100% (AA) |

| 6h | 100% (Collagen) |

| 3m | 100% (Collagen) |

| 3f | 97% (AA) |

Among these compounds, 6g and 6h exhibited complete inhibition of platelet aggregation induced by arachidonic acid (AA) and collagen, respectively .

4. Inhibition of α-Glucosidase

Recent studies have identified ICH derivatives as potential α-glucosidase inhibitors, which are crucial for managing postprandial blood glucose levels in diabetic patients. A series of phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were synthesized based on ICH.

In Vitro Activity:

| Compound | IC50 (μM) |

|---|---|

| 11a | 6.31 ± 0.03 |

| 11b | 12.45 ± 0.05 |

| 11c | 49.89 ± 0.09 |

| Acarbose | 750.0 ± 10.0 |

The newly synthesized compounds demonstrated significantly better inhibitory activity compared to acarbose, indicating their potential as therapeutic agents for diabetes management .

5. Mechanistic Insights

The mechanisms underlying the biological activities of ICH derivatives have been investigated through various approaches:

- Methuosis Induction : The activation of specific signaling pathways (MAPK/JNK) during methuosis has been demonstrated as a critical mechanism leading to cancer cell death .

- Microtubule Destabilization : Certain derivatives have shown microtubule-destabilizing effects, leading to G2/M cell cycle arrest and apoptosis in cancer cells .

属性

IUPAC Name |

1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFRQHFFVRYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282941 | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-39-0 | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5055-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H-indole-2-carbohydrazide derivative, IHZ-1, exert its anticancer effects?

A1: Research suggests that IHZ-1, or 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide, induces apoptosis and autophagy in hepatocellular carcinoma cells. [] This effect is mediated by the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent apoptosis. [] Importantly, IHZ-1 inhibits the mammalian target of rapamycin complex 1 (mTORC1) kinase activity without activating AKT, which is associated with JNK/IRS-1 activation. []

Q2: Does IHZ-1 affect autophagy in cancer cells?

A2: Yes, studies show that IHZ-1 treatment enhances autophagy in hepatocellular carcinoma cells. [] This autophagic effect is linked to ROS/JNK pathway activation, and inhibiting either ROS/JNK signaling or autophagy reduces the IHZ-1-induced apoptosis. []

Q3: Are there other this compound derivatives with anticancer potential?

A3: Yes, a study explored 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives and identified compound 12A as a potent inducer of methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. []

Q4: What makes compound 12A unique in its anticancer activity?

A4: Compound 12A selectively induces methuosis in various cancer cell lines while exhibiting minimal toxicity towards human normal cells. [] This selectivity makes it a promising lead for further development as an anticancer agent.

Q5: How does compound 12A trigger methuosis in cancer cells?

A5: Research indicates that compound 12A induces the formation of cytoplasmic vacuoles derived from macropinosomes, not autophagosomes. [] These vacuoles might originate from the endoplasmic reticulum (ER) and are associated with ER stress. [] The mitogen-activated protein kinase (MAPK)/JNK signaling pathway is also involved in 12A-induced methuosis. []

Q6: Has the in vivo efficacy of compound 12A been investigated?

A6: Yes, compound 12A demonstrated significant tumor growth inhibition in a mouse xenograft model using the MDA-MB-231 breast cancer cell line. [] This finding further supports its potential as a novel anticancer agent.

Q7: Do 3-phenyl-1H-indole-2-carbohydrazide derivatives exhibit anticancer activity?

A7: Yes, research has identified 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors with anticancer properties. [] These compounds represent another promising avenue for developing novel anticancer therapeutics.

Q8: How do structural modifications of this compound derivatives influence their biological activity?

A8: Studies on various this compound derivatives have provided valuable insights into SAR. For instance, incorporating a phenyl ring with a lipophilic substituent at its para position, along with an alkyl moiety, was found to enhance the antiproliferative activity against breast cancer cell lines. [] These findings suggest that specific structural features can significantly impact the potency and selectivity of these compounds.

Q9: Do this compound derivatives possess antimicrobial properties?

A9: Yes, several studies have reported the antimicrobial activity of this compound derivatives. For example, 4-/5-/6-/7-nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides displayed promising antifungal and antibacterial activity. [] Similarly, a series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides demonstrated activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, and Candida albicans. []

Q10: Have any this compound derivatives shown anti-tuberculosis potential?

A10: Yes, the same series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides mentioned above also exhibited anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv). []

Q11: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A11: Researchers routinely utilize a combination of spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, 13C NMR spectroscopy, and high-resolution mass spectrometry (HR-MS) for structural elucidation of these compounds. [, ]

Q12: Have computational studies been conducted on this compound derivatives?

A12: Yes, computational chemistry tools have been employed to gain further insights into these compounds. For instance, molecular docking studies have been used to predict potential binding modes and interactions with biological targets, such as tubulin, suggesting possible mechanisms of action. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。